4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
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Description
The compound “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which is more selective to ENT2 than to ENT1 . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorophenyl moiety next to the piperazine ring. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety is essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Inhibition of Human Equilibrative Nucleoside Transporters
Specific Scientific Field
Pharmacology and Drug Discovery
Summary of the Application
The compound is studied as an inhibitor of human Equilibrative Nucleoside Transporters (ENTs). ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Methods of Application or Experimental Procedures
Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models. The inhibitory effects of the compound on ENT1 and ENT2 were studied using a [3H]uridine uptake study .
Results or Outcomes
The compound inhibited [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner. The IC50 value of the compound for ENT2 was 5-10-fold less than for ENT1, and the compound could not be displaced with excess washing .
Structure-Activity Relationship Studies
Specific Scientific Field
Experimental Pharmacology and Drug Discovery
Summary of the Application
The compound is used in structure-activity relationship studies to understand its inhibitory effects on ENTs .
Methods of Application or Experimental Procedures
A series of analogues of the compound were screened and their structure-activity relationship was studied. The inhibitory effects of these analogues on ENT1 and ENT2 were studied using a [3H]uridine uptake study .
Results or Outcomes
The study found that certain modifications to the compound’s structure could affect its inhibitory activity on ENT1 and ENT2. For example, the addition of a methyl group to the meta position or the ethyl or oxymethyl group to the para position of the benzene moiety could regain the inhibitory activity on both ENT1 and ENT2 .
properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-15-6-7-20-17(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEABWSLDAFAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one |
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